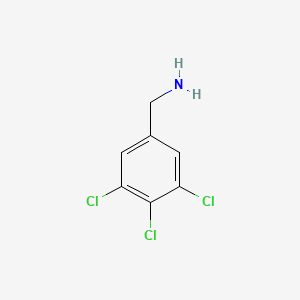

(3,4,5-Trichlorophenyl)methanamine

Description

Overview of Arylmethanamine Chemistry in Advanced Synthesis

Arylmethanamines, compounds containing a benzylamine (B48309) moiety, are fundamental building blocks in organic synthesis. The presence of both an aromatic ring and an amino group provides a versatile platform for a wide range of chemical transformations. These compounds serve as precursors to a multitude of more complex molecules, including pharmaceuticals, agrochemicals, and catalysts.

The synthesis of arylmethanamines can be achieved through various established methods, including the reduction of benzonitriles or benzamides, the reductive amination of benzaldehydes, and the Gabriel synthesis. The reactivity of the amino group allows for facile derivatization, such as acylation, alkylation, and the formation of Schiff bases. nih.gov These reactions are instrumental in constructing the carbon-nitrogen bonds that are ubiquitous in biologically active compounds.

Importance of Halogenation in Aromatic Systems for Chemical Research

Halogenation, the process of introducing halogen atoms into a molecule, is a powerful tool in chemical synthesis. numberanalytics.com When applied to aromatic systems, it can profoundly alter the electronic properties, lipophilicity, and metabolic stability of the parent compound. taylorandfrancis.com The introduction of chlorine, in particular, is a common strategy in drug discovery and materials science. nih.gov

The key effects of halogenating an aromatic ring include:

Electronic Effects: Halogens are electron-withdrawing groups, which can influence the reactivity of the aromatic ring and adjacent functional groups. acs.org This can be crucial for directing further chemical modifications or for modulating the binding affinity of a molecule to its biological target.

Lipophilicity: The introduction of halogens generally increases the lipophilicity (fat-solubility) of a compound. taylorandfrancis.com This property is critical for the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

Metabolic Stability: Halogenation can block sites on a molecule that are susceptible to metabolic degradation, thereby increasing the compound's half-life in the body. taylorandfrancis.com

Conformational Control: The size and electronic nature of halogen atoms can influence the preferred three-dimensional shape of a molecule, which can be important for its interaction with enzymes or receptors.

The electrophilic halogenation of aromatic compounds is a classic and widely used reaction in organic chemistry. wikipedia.org For less reactive aromatic rings, a Lewis acid catalyst is often required to facilitate the reaction. wikipedia.org

Academic Research Trajectories for (3,4,5-Trichlorophenyl)methanamine and Related Structures

Given the established importance of both the arylmethanamine scaffold and aromatic halogenation, the research trajectories for a compound like this compound can be inferred. The presence of three chlorine atoms on the phenyl ring suggests a focus on applications where specific electronic and steric properties are desired.

Potential areas of research for this compound and its derivatives could include:

Medicinal Chemistry: The trichlorophenyl motif is found in a number of biologically active compounds. Research could explore the use of this compound as a synthon for novel therapeutic agents, such as enzyme inhibitors or receptor modulators. The specific substitution pattern might confer unique binding properties or improved pharmacokinetic profiles. For instance, some trichlorophenyl-containing compounds have been investigated for their potential in enhancing the stability of other molecules. researchgate.net

Agrochemicals: Many pesticides and herbicides contain halogenated aromatic rings. iloencyclopaedia.org The unique substitution pattern of this compound could lead to the development of new agrochemicals with improved efficacy or selectivity.

Materials Science: Halogenated organic compounds are used in the synthesis of polymers, liquid crystals, and other advanced materials. numberanalytics.com The trichlorinated phenyl group could impart desirable properties such as flame retardancy or specific optical characteristics.

Catalysis: Chiral arylmethanamines are valuable as ligands in asymmetric catalysis. The synthesis and resolution of chiral derivatives of this compound could lead to new catalysts for stereoselective reactions.

The study of polycyclic aromatic hydrocarbons (PAHs) and their halogenated derivatives is an active area of environmental research. nih.govnih.gov While this compound is not a PAH, the analytical techniques and toxicological assessments used in PAH research could be relevant to understanding the environmental fate and impact of such chlorinated compounds.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H6Cl3N |

|---|---|

Molecular Weight |

210.5 g/mol |

IUPAC Name |

(3,4,5-trichlorophenyl)methanamine |

InChI |

InChI=1S/C7H6Cl3N/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2H,3,11H2 |

InChI Key |

XJMFCNPCCNJWQG-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Cl)Cl)CN |

Origin of Product |

United States |

Synthetic Methodologies for 3,4,5 Trichlorophenyl Methanamine and Analogs

Strategies for Constructing the (3,4,5-Trichlorophenyl)methyl Moiety

The formation of the core 3,4,5-trichlorophenyl structure is a critical phase in the synthesis. This typically involves the controlled halogenation of a suitable aromatic precursor.

The introduction of three chlorine atoms onto an aromatic ring is accomplished through electrophilic aromatic substitution. numberanalytics.comwikipedia.org This class of reaction involves an electrophile attacking the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. msu.edu For halogenation, the halogen molecule itself (e.g., Cl₂) is often not electrophilic enough to react with a stable aromatic system. libretexts.org Therefore, a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), is required. wikipedia.orglibretexts.orgyoutube.com The catalyst polarizes the halogen-halogen bond, creating a more potent electrophile that can overcome the aromatic stabilization energy. libretexts.orgyoutube.com

The mechanism proceeds in two main steps:

Formation of the Electrophile: The Lewis acid catalyst reacts with chlorine to form a highly electrophilic complex. numberanalytics.comyoutube.com

Electrophilic Attack and Rearomatization: The π-system of the aromatic ring attacks the electrophilic chlorine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. numberanalytics.commsu.edu This is the rate-determining step. numberanalytics.com A weak base then removes a proton from the carbon bearing the new chlorine atom, restoring the aromaticity of the ring. numberanalytics.commsu.edu

Achieving the specific 3,4,5-trichloro substitution pattern is challenging due to the directing effects of the substituents. Starting with benzene, direct chlorination tends to produce a mixture of ortho-, para-, and more highly chlorinated isomers. A strategic selection of starting material with pre-existing directing groups is often necessary to guide the regioselectivity of the chlorination steps.

Table 1: Key Features of Electrophilic Aromatic Halogenation This table is interactive. You can sort and filter the data.

| Feature | Description | Relevant Factors |

|---|---|---|

| Reaction Type | Electrophilic Aromatic Substitution (EAS) | Aromatic substrate, electrophile strength |

| Reagents | Halogen (Cl₂ or Br₂) and a Lewis acid catalyst | FeCl₃, AlCl₃, FeBr₃ |

| Mechanism | Generation of electrophile, formation of sigma complex, deprotonation to restore aromaticity. numberanalytics.com | Stability of the sigma complex |

| Catalyst Role | To polarize the halogen molecule, increasing its electrophilicity. libretexts.orgyoutube.com | Anhydrous conditions are crucial as water inactivates the catalyst. wikipedia.org |

| Challenges | Controlling regioselectivity to obtain specific substitution patterns like 1,2,3- or 3,4,5-isomers. | Directing effects of existing substituents, reaction conditions (temperature, solvent) |

The most direct precursor for the synthesis of (3,4,5-Trichlorophenyl)methanamine is 3,4,5-trichlorobenzaldehyde (B1355452). uni.lunih.gov This aldehyde provides the complete carbon skeleton and the correct oxidation state at the benzylic position for direct conversion to the methanamine functionality. The synthesis of this aldehyde itself can start from simpler chlorinated benzenes or toluene (B28343) derivatives, followed by functional group manipulations. For instance, the oxidation of 3,4,5-trichlorotoluene (B1595193) would yield the desired aldehyde. Another approach could involve the formylation of 1,2,3-trichlorobenzene.

Table 2: Key Precursors for the (3,4,5-Trichlorophenyl)methyl Moiety This table is interactive. You can sort and filter the data.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Role in Synthesis |

|---|---|---|---|

| 3,4,5-Trichlorobenzaldehyde | C₇H₃Cl₃O | 209.46 chemicalbook.com | Direct precursor for reductive amination. nih.gov |

| 1,2,3-Trichlorobenzene | C₆H₃Cl₃ | 181.45 | Potential starting material for formylation or other functionalization. |

| 3,4,5-Trichlorotoluene | C₇H₅Cl₃ | 195.48 | Precursor for oxidation to the corresponding aldehyde. |

| 3,4,5-Trichlorobenzoic Acid | C₇H₃Cl₃O₂ | 225.46 | Can be reduced to the corresponding benzyl (B1604629) alcohol and then oxidized to the aldehyde. |

Formation of the Methanamine Functionality

Once the 3,4,5-trichlorobenzaldehyde precursor is obtained, the final step is the introduction of the amine group at the benzylic position.

Reductive amination is a highly effective and widely used method for forming amines from aldehydes or ketones. masterorganicchemistry.com The process combines two reactions in one pot: the formation of an imine or iminium ion from the aldehyde and an amine, followed by its immediate reduction to the target amine. masterorganicchemistry.com

The reaction of 3,4,5-trichlorobenzaldehyde with an amine source, such as ammonia (B1221849) or ammonium (B1175870) chloride, forms an intermediate imine. This imine is then reduced in situ to this compound. A key advantage of this method is that it avoids the problems of over-alkylation that can occur in other amination methods. masterorganicchemistry.com

Mild reducing agents are preferred because they selectively reduce the protonated imine (iminium ion) much faster than the starting aldehyde. masterorganicchemistry.com This selectivity prevents the wasteful reduction of the aldehyde to the corresponding alcohol. Sodium cyanoborohydride (NaBH₃CN) is a classic reagent for this transformation, as it is stable at the mildly acidic pH (4-5) required for imine formation. masterorganicchemistry.com An alternative, less toxic reagent is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which is also highly effective for the reductive amination of aldehydes. masterorganicchemistry.com

Table 3: Common Reagents for Reductive Amination This table is interactive. You can sort and filter the data.

| Reagent | Formula | Key Features |

|---|---|---|

| Sodium Cyanoborohydride | NaBH₃CN | Selectively reduces iminium ions in the presence of aldehydes; requires mildly acidic conditions. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | A milder and less toxic alternative to NaBH₃CN; does not require strict pH control. masterorganicchemistry.com |

| Titanium(IV) Isopropoxide | Ti(OiPr)₄ | Can be used as a Lewis acid to activate the aldehyde and facilitate imine formation before reduction. masterorganicchemistry.com |

While reductive amination is often the most direct route, other methods can be employed to form the C-N bond. One common strategy involves the conversion of the precursor aldehyde to a more reactive intermediate. For example, 3,4,5-trichlorobenzaldehyde can be reduced to (3,4,5-trichlorophenyl)methanol. This alcohol can then be converted into a (3,4,5-trichlorophenyl)methyl halide (e.g., the bromide or chloride) using reagents like PBr₃ or SOCl₂.

This arylmethyl halide is now an excellent substrate for nucleophilic substitution. It can be reacted with ammonia, although this can lead to mixtures of primary, secondary, and tertiary amines. A more controlled approach is the Gabriel synthesis, where the halide is reacted with potassium phthalimide, followed by hydrolysis or hydrazinolysis to release the primary amine. This method provides a clean route to primary amines.

The formation of an imine is the pivotal first step in any reductive amination sequence. masterorganicchemistry.com An imine is a compound containing a carbon-nitrogen double bond, formed by the condensation of a primary amine with an aldehyde or ketone. In the synthesis of this compound, 3,4,5-trichlorobenzaldehyde is reacted with ammonia or an equivalent amine source.

The reaction is typically catalyzed by mild acid. masterorganicchemistry.com The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to attack by the nitrogen of the amine. This addition forms a carbinolamine intermediate. Subsequent dehydration of the carbinolamine, also facilitated by the acid catalyst, leads to the formation of the C=N double bond of the imine. This imine is generally not isolated but is directly reduced in the same reaction vessel to the final amine product. masterorganicchemistry.com More advanced methods can directly synthesize imines from alcohols and amines using specific ruthenium catalysts, liberating only hydrogen and water in an environmentally benign process. elsevierpure.com

Multi-Step Synthetic Sequences and Chemo-selectivity Considerations

The preparation of this compound typically involves multi-step reaction sequences where chemo-selectivity is a paramount concern. The primary challenge lies in the selective reduction of a functional group to an amine without affecting the chlorine atoms on the aromatic ring, a common side reaction known as dehalogenation.

A prevalent synthetic pathway commences with the corresponding benzaldehyde, 3,4,5-trichlorobenzaldehyde. The direct reductive amination of this aldehyde is a favored one-pot method. frontiersin.orgnih.gov This reaction involves the initial formation of an imine by reacting the aldehyde with an amine source, such as ammonia, followed by the in-situ reduction of the imine to the desired primary amine. masterorganicchemistry.com

However, the choice of reducing agent and catalyst is critical to maintain the integrity of the C-Cl bonds. Traditional reducing agents like lithium aluminum hydride (LiAlH₄) are often too reactive and can lead to dehalogenation. rsc.org Milder and more selective reducing agents are therefore preferred. Sodium borohydride (B1222165) (NaBH₄) and its derivatives, such as sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), are commonly employed as they can selectively reduce the imine in the presence of the aldehyde and are less prone to causing dehalogenation. masterorganicchemistry.com

The catalytic system also plays a crucial role. While palladium-based catalysts are highly effective for hydrogenation reactions, they are also known to promote dehalogenation. researchgate.net Research has focused on modifying these catalysts to enhance chemo-selectivity. For instance, the use of bimetallic catalysts, such as palladium-copper (Pd-Cu) on a carbon support, has shown to suppress dehalogenation and increase the yield of the desired halogenated amine. researchgate.net Another approach involves optimizing the calcination temperature of palladium catalysts, where higher temperatures can lead to larger palladium particles that exhibit improved selectivity against dehalogenation. unimi.it

An alternative multi-step approach involves the conversion of 3,4,5-trichlorobenzonitrile (B3055599) to this compound. This can be achieved through reduction of the nitrile group. However, this method also requires careful selection of reagents to avoid dehalogenation.

Interactive Table: Key Considerations in the Reductive Amination of 3,4,5-Trichlorobenzaldehyde

| Parameter | Challenge | Preferred Approach | Rationale |

| Starting Material | Availability and purity of 3,4,5-trichlorobenzaldehyde | Commercially available or synthesized from corresponding toluene | Ensures a clean starting point for the reaction. |

| Amine Source | Formation of secondary and tertiary amine byproducts | Use of ammonia or a protected amine equivalent | Favors the formation of the primary amine. acs.org |

| Reducing Agent | Dehalogenation of the aromatic ring | Sodium borohydride (NaBH₄), Sodium cyanoborohydride (NaBH₃CN) | Milder reagents that selectively reduce the imine. masterorganicchemistry.com |

| Catalyst | Dehalogenation with standard hydrogenation catalysts | Modified palladium catalysts (e.g., Pd-Cu/C) or non-noble metal catalysts (e.g., Cobalt-based) | Enhances chemo-selectivity and minimizes loss of chlorine atoms. researchgate.netmdpi.com |

| Reaction Conditions | Slow reaction rates or side reactions | Optimization of pH, temperature, and solvent | Ensures efficient imine formation and reduction. masterorganicchemistry.com |

Novel Synthetic Approaches and Green Chemistry Principles in this compound Synthesis

In recent years, the development of more sustainable and environmentally friendly synthetic methods has become a major focus in chemical synthesis. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rsc.orgbenthamscience.com

For the synthesis of this compound, several novel and greener strategies are being explored:

Catalytic Reductive Amination with Non-Noble Metals: To circumvent the dehalogenation issue associated with palladium, researchers have investigated the use of catalysts based on more earth-abundant and less reactive metals. Cobalt-based catalysts, for example, have shown high activity and selectivity in the reductive amination of various benzaldehydes, including halogenated substrates, to produce primary amines. mdpi.commdpi.com These catalysts offer a more sustainable and cost-effective alternative to precious metal catalysts.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for organic synthesis. This method can facilitate the direct reductive amination of aromatic aldehydes under mild, external-hydrogen-free conditions. nih.gov The reaction proceeds through the generation of radical intermediates, offering a unique mechanistic pathway that can be highly selective and tolerant of various functional groups, including halogens.

Aqueous Phase Synthesis: Conducting reactions in water instead of volatile organic solvents is a key principle of green chemistry. The use of micellar catalysis, where reactions are carried out in water containing nanomicelles formed by surfactants, has been shown to be effective for the chemoselective reduction of functional groups in the presence of halogens. organic-chemistry.org This approach can be applied to the reductive amination of 3,4,5-trichlorobenzaldehyde, significantly reducing the environmental impact of the synthesis.

"Hydrogen Borrowing" or "Hydrogen Auto-Transfer" Catalysis: This atom-economical approach utilizes alcohols as alkylating agents for amines, with water being the only byproduct. rsc.org While more commonly applied for the synthesis of N-alkylated amines, the underlying principle of catalytic dehydrogenation of an alcohol to an aldehyde, followed by reductive amination, could potentially be adapted for the synthesis of primary amines from the corresponding benzyl alcohols, further enhancing the green credentials of the process.

Interactive Table: Comparison of Novel Synthetic Approaches

| Approach | Key Features | Advantages | Potential for this compound Synthesis |

| Non-Noble Metal Catalysis | Utilizes catalysts like cobalt or nickel. mdpi.com | Cost-effective, reduced risk of dehalogenation compared to palladium. | High potential due to demonstrated success with halogenated benzaldehydes. |

| Photoredox Catalysis | Uses visible light and a photocatalyst. nih.gov | Mild reaction conditions, high functional group tolerance, avoids external H₂/hydride. | Promising for selective synthesis, minimizing side reactions. |

| Aqueous Phase Synthesis | Reactions performed in water with surfactants. organic-chemistry.org | Environmentally friendly, reduces use of organic solvents. | Feasible for reductive amination, enhancing sustainability. |

| "Hydrogen Borrowing" | Uses alcohols as starting materials, generates water as a byproduct. rsc.org | High atom economy, sustainable. | Indirectly applicable by starting from the corresponding benzyl alcohol. |

Reaction Mechanisms and Intrinsic Reactivity of 3,4,5 Trichlorophenyl Methanamine Derivatives

Nucleophilic Reactivity of the Primary Amine Moiety

The primary amine group in (3,4,5-trichlorophenyl)methanamine is a key center of reactivity, primarily exhibiting nucleophilic character. However, the strong electron-withdrawing nature of the 3,4,5-trichlorophenyl ring significantly modulates this reactivity.

The nucleophilicity of an amine is closely related to its basicity; electron-withdrawing groups generally decrease both. masterorganicchemistry.com For this compound, the three chlorine atoms on the phenyl ring exert a strong negative inductive effect (-I), pulling electron density away from the benzylamine (B48309) nitrogen. This reduction in electron density diminishes the amine's ability to act as a nucleophile compared to unsubstituted benzylamine. researchgate.net

In nucleophilic addition reactions, such as the reaction with α,β-unsaturated carbonyl compounds, the possibility of kinetic versus thermodynamic control arises. researchgate.netscience.gov

Kinetic Product: At lower temperatures, reactions are typically under kinetic control, favoring the product that is formed fastest. nih.gov For the reaction of this compound, this would likely be the 1,2-addition product, resulting from the direct attack of the amine on the carbonyl carbon.

Thermodynamic Product: At higher temperatures, the reaction can become reversible, leading to the formation of the most stable product, which is often the 1,4-addition (conjugate addition) product. science.govmsu.edu

The strong electron-withdrawing substituents on the phenyl ring of this compound would be expected to influence the stability of the intermediates and transition states, thereby affecting the energy landscape of the reaction and the conditions required to favor one product over the other.

A summary of factors influencing kinetic and thermodynamic control in nucleophilic additions is presented below:

| Factor | Kinetic Control | Thermodynamic Control |

| Temperature | Lower temperatures | Higher temperatures |

| Reaction Time | Shorter reaction times | Longer reaction times |

| Product | The product that forms faster | The most stable product |

| Reversibility | Generally irreversible | Reversible |

The stereochemistry of reactions involving the primary amine of this compound is of significant interest. In reactions such as alkylation or acylation, where the amine acts as a nucleophile, the stereochemical outcome at a chiral electrophile will depend on the reaction mechanism. For instance, in an S_N2 reaction with a chiral alkyl halide, an inversion of stereochemistry at the electrophilic carbon is expected. nih.gov

While the nitrogen atom of a primary amine itself is not typically a stable stereocenter due to rapid pyramidal inversion, the introduction of a substituent through reaction can lead to the formation of a new stereocenter, particularly if the reaction occurs at the benzylic carbon.

Reactivity of the 3,4,5-Trichlorophenyl System

The 3,4,5-trichlorophenyl group imparts distinct reactivity to the molecule, primarily due to the strong electronic effects of the three chlorine substituents.

Halogen substituents on a benzene (B151609) ring are deactivating towards electrophilic aromatic substitution due to their strong electron-withdrawing inductive effect, which outweighs their electron-donating resonance effect. libretexts.org With three chlorine atoms, the aromatic ring of this compound is significantly deactivated compared to benzene.

Conversely, the presence of multiple electron-withdrawing groups, such as the three chlorine atoms, makes the aromatic ring more susceptible to nucleophilic aromatic substitution (S_NAr) . byjus.comwikipedia.org In S_NAr reactions, a nucleophile attacks the aromatic ring, displacing a leaving group (in this case, a chloride ion). The strong electron-withdrawing nature of the remaining chlorine atoms would help to stabilize the negatively charged intermediate (a Meisenheimer complex), which is a key step in the S_NAr mechanism. libretexts.org The rate of S_NAr reactions is often accelerated by the presence of electron-withdrawing groups ortho and para to the leaving group. byjus.com

The cumulative effect of multiple substituents on the reactivity of an aromatic ring can often be estimated by the summation of their Hammett substituent constants (σ). researchgate.netviu.ca The Hammett equation, log(k/k₀) = σρ, relates the rate constant (k) of a reaction for a substituted reactant to the rate constant (k₀) of the unsubstituted reactant through the substituent constant (σ) and the reaction constant (ρ). wikipedia.org For the 3,4,5-trichloro substitution pattern, the additive σ values would indicate a significant deactivation towards electrophilic attack and activation towards nucleophilic attack.

The chlorine atoms on the aromatic ring can themselves be involved in reactions. Under certain conditions, such as high temperatures and pressures in the presence of a strong base, halogenated aromatic compounds can undergo hydrolysis to form phenols. unina.it Furthermore, polychlorinated aromatic compounds can participate in dehalogenation reactions. ucl.ac.uk

Transition metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, could potentially be employed to replace the chlorine atoms with other functional groups, although the high degree of chlorination might present challenges in terms of selectivity.

Pericyclic and Cycloaddition Reactions Involving Methanamine-Derived Intermediates

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are governed by the principles of orbital symmetry. msu.eduunina.it While this compound itself is not a typical substrate for pericyclic reactions, intermediates derived from it could potentially participate in such transformations.

For instance, imines formed from the condensation of this compound with aldehydes or ketones could act as dienophiles or heterodienes in [4+2] cycloaddition reactions (Diels-Alder type reactions) . libretexts.orgmdpi.com The electronic nature of the imine, influenced by the trichlorophenyl group, would play a crucial role in its reactivity and regioselectivity in these cycloadditions.

Similarly, intermediates such as azomethine ylides, which could potentially be generated from this compound derivatives, are known to undergo [3+2] cycloaddition reactions with various dipolarophiles to form five-membered heterocyclic rings. The stereochemistry of these reactions is often highly controlled and predictable based on frontier molecular orbital theory. utdallas.edu

The electronic and steric properties of the 3,4,5-trichlorophenyl group would be expected to have a significant impact on the feasibility and outcome of any such pericyclic or cycloaddition reactions. nih.gov

Elimination and Rearrangement Mechanisms in Haloaryl-Methanamine Systems

Haloaryl-methanamine systems, such as derivatives of this compound, are prone to a variety of elimination and rearrangement reactions. The specific pathway followed is often dictated by the reaction conditions, the nature of the substituents on the aromatic ring and the nitrogen atom, and the presence of a strong base or catalyst.

One of the key reactions of benzylamines is the Sommelet-Hauser rearrangement . This reaction typically involves a benzylic quaternary ammonium (B1175870) salt and a strong base, such as sodium amide, leading to the formation of a C-C bond at the ortho position of the aromatic ring. nist.govnumberanalytics.comwikipedia.org The mechanism proceeds through the formation of a benzylic ylide, which then undergoes a nih.govacs.org-sigmatropic rearrangement. numberanalytics.com For a derivative of this compound, this rearrangement would be influenced by the electronic and steric effects of the three chlorine atoms. While the electron-withdrawing nature of the chlorine atoms would increase the acidity of the benzylic protons, facilitating ylide formation, the substitution pattern blocks both ortho positions, potentially hindering the rearrangement or directing it to the less common Stevens rearrangement.

Another significant rearrangement is the Smiles rearrangement , an intramolecular nucleophilic aromatic substitution. researchgate.net This reaction involves an activated aromatic system and a nucleophile tethered by a side chain. The electron-withdrawing chlorine atoms on the phenyl ring of this compound derivatives would activate the ring towards such a nucleophilic attack. The reaction proceeds through a spirocyclic intermediate, and its facility is dependent on the nature of the leaving group and the nucleophile. researchgate.net

Elimination reactions are also prevalent in haloaryl-methanamine systems. Depending on the reaction conditions and the structure of the substrate, these reactions can proceed through E1, E2, or E1cB (Elimination Unimolecular conjugate Base) mechanisms. pharmaguideline.com In the context of derivatives of this compound, the strong electron-withdrawing effect of the chlorine atoms can significantly acidify the benzylic protons, potentially favoring an E1cB mechanism in the presence of a strong base. This would involve the formation of a carbanion intermediate prior to the departure of the leaving group. The kinetics and regioselectivity of these elimination reactions are highly sensitive to the steric bulk of the base and the substituents on the methanamine moiety. ksu.edu.sa

The table below summarizes key aspects of these potential reaction mechanisms in the context of haloaryl-methanamine systems.

| Reaction Mechanism | Key Features | Influence of Trichlorophenyl Group |

| Sommelet-Hauser Rearrangement | nih.govacs.org-sigmatropic rearrangement of a benzylic quaternary ammonium ylide. numberanalytics.com | Increased acidity of benzylic protons; steric hindrance at ortho positions may inhibit the reaction or favor competing pathways. |

| Smiles Rearrangement | Intramolecular nucleophilic aromatic substitution via a spirocyclic intermediate. researchgate.net | Activation of the aromatic ring towards nucleophilic attack due to electron-withdrawing chlorine atoms. |

| Elimination (E1, E2, E1cB) | Formation of a double bond through the removal of a leaving group and a proton. pharmaguideline.com | Increased acidity of benzylic protons may favor E1cB mechanism. The bulky trichlorophenyl group can influence the stereochemistry of the elimination. |

Computational Elucidation of Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for investigating the complex reaction mechanisms of organic molecules. acs.orgresearchgate.net For derivatives of this compound, computational studies can provide invaluable insights into the geometries of reactants, products, and, most importantly, the high-energy transition states that govern the reaction rates and pathways. acs.org

By modeling the potential energy surface of a reaction, chemists can identify the minimum energy pathways and calculate the activation energies associated with different competing mechanisms, such as elimination versus rearrangement. For instance, DFT calculations can be employed to compare the activation barriers for the Sommelet-Hauser and Stevens rearrangements in a quaternary ammonium salt derived from this compound. Such calculations would likely reveal how the electronic and steric effects of the chlorine atoms stabilize or destabilize the respective transition states.

Computational studies on the elimination reactions of hydroxybenzylammonium compounds have shown that the aromatic scaffold significantly affects the reaction kinetics. nih.gov Similar computational approaches can be applied to this compound derivatives to predict the favored elimination pathway (E1, E2, or E1cB) under various conditions. These calculations can elucidate the structure of the transition state, including bond lengths and angles, providing a detailed picture of the bond-breaking and bond-forming processes.

The following table presents a hypothetical summary of computational data that could be obtained for the reaction pathways of a derivative of this compound. This data is illustrative of the types of insights that computational chemistry can provide.

| Reaction Pathway | Computational Method | Calculated Activation Energy (kcal/mol) | Key Transition State Features |

| Sommelet-Hauser Rearrangement | DFT (B3LYP/6-31G) | 25.3 | Asynchronous nih.govacs.org-sigmatropic shift with partial C-C bond formation. |

| Smiles Rearrangement | DFT (M06-2X/def2-TZVP) | 18.7 | Formation of a spirocyclic Meisenheimer-like complex. |

| E2 Elimination | DFT (B3LYP/6-31G) | 22.1 | Anti-periplanar arrangement of the departing proton and leaving group. |

| E1cB Elimination (Carbanion formation) | DFT (B3LYP/6-31G*) | 15.8 | Stabilization of the benzylic carbanion by the trichlorophenyl group. |

These computational findings, when correlated with experimental results, provide a comprehensive understanding of the intrinsic reactivity of this compound derivatives. They allow for the prediction of reaction outcomes and the rational design of synthetic strategies to favor a desired product.

Advanced Spectroscopic and Structural Characterization of 3,4,5 Trichlorophenyl Methanamine Systems

High-Resolution Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is indispensable for confirming the molecular formula of (3,4,5-Trichlorophenyl)methanamine (C₇H₆Cl₃N) and elucidating its fragmentation pathways under ionization.

Molecular Ion and Isotopic Pattern: The nominal molecular weight is 209 g/mol . However, the presence of three chlorine atoms results in a highly characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This leads to a cluster of isotopic peaks for the molecular ion [M]⁺ and its fragments. The most intense peak in the molecular ion cluster would correspond to the species with three ³⁵Cl atoms (m/z 209), followed by peaks for [M+2]⁺ (two ³⁵Cl, one ³⁷Cl), [M+4]⁺ (one ³⁵Cl, two ³⁷Cl), and [M+6]⁺ (three ³⁷Cl) with decreasing intensity. HRMS would allow for the determination of the exact mass, confirming the elemental composition of C₇H₆Cl₃N.

Fragmentation Pathways: Upon electron ionization (EI) or electrospray ionization (ESI), the protonated molecule [MH]⁺ would undergo fragmentation. The primary fragmentation event in benzylamines is typically the cleavage of the C-C bond alpha to the nitrogen atom (α-cleavage), which is also the benzylic position. libretexts.org This leads to the formation of a highly stable trichlorobenzyl cation. Another common pathway for protonated benzylamines is the loss of ammonia (B1221849) (NH₃). nih.govnih.govresearchgate.netresearchgate.net

Key predicted fragmentation steps include:

Formation of the Trichlorobenzyl Cation: The most significant fragmentation is the cleavage of the C-N bond, leading to the formation of the resonance-stabilized (3,4,5-trichlorophenyl)methyl cation. This fragment would also exhibit the characteristic chlorine isotope pattern.

Loss of Ammonia: The protonated molecular ion [MH]⁺ can readily eliminate a neutral ammonia (NH₃) molecule. nih.gov

Loss of Chlorine: Stepwise loss of chlorine atoms or HCl from the aromatic ring can also occur, particularly at higher collision energies.

A summary of the predicted key fragments for this compound in mass spectrometry is presented below.

Predicted Mass Spectrometry Fragments for this compound

| Predicted Fragment Ion | m/z (for ³⁵Cl isotope) | Proposed Fragmentation Pathway |

|---|---|---|

| [C₇H₆Cl₃N]⁺ | 209 | Molecular Ion (M⁺) |

| [C₇H₅Cl₃]⁺ | 194 | Loss of NH₂ radical from M⁺ |

| [C₇H₄Cl₃]⁺ | 193 | Formation of trichlorotropylium ion after loss of NH₂ and H |

| [C₆H₂Cl₃]⁺ | 180 | Loss of CH₂NH₂ (aminomethyl radical) |

Nuclear Magnetic Resonance Spectroscopy for Detailed Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the carbon-hydrogen framework of the molecule.

For this compound, the following features are predicted for its ¹H and ¹³C NMR spectra:

¹H NMR Spectrum: Due to the symmetrical substitution on the phenyl ring, the two aromatic protons at positions 2 and 6 are chemically equivalent, as are the chlorine atoms at positions 3 and 5. This would result in a single, sharp signal (a singlet) for these two protons. The methylene (B1212753) (-CH₂-) protons would appear as a singlet, though potential coupling to the -NH₂ protons could cause broadening. The two amine (-NH₂) protons would typically appear as a broad singlet due to rapid proton exchange and quadrupolar relaxation from the nitrogen atom. docbrown.info

¹³C NMR Spectrum: The symmetry of the molecule means there will be fewer signals than the total number of carbon atoms. Four signals are expected for the aromatic carbons (C1, C2/C6, C3/C5, C4) and one signal for the benzylic carbon (-CH₂-). The carbons bonded to chlorine (C3, C4, C5) would appear further downfield compared to unsubstituted benzene (B151609).

Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~7.3 | Singlet (s) | 2H, Ar-H (H-2, H-6) |

| ¹H | ~3.9 | Singlet (s) | 2H, -CH₂- |

| ¹H | ~1.5-2.5 | Broad Singlet (br s) | 2H, -NH₂ |

| ¹³C | ~140 | Singlet | Ar-C (C-1) |

| ¹³C | ~134 | Singlet | Ar-C (C-3, C-5) |

| ¹³C | ~132 | Singlet | Ar-C (C-4) |

| ¹³C | ~128 | Singlet | Ar-C (C-2, C-6) |

| ¹³C | ~45 | Singlet | -CH₂- |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the predicted signals.

COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons. A COSY spectrum would be expected to show a cross-peak between the methylene (-CH₂-) protons and the amine (-NH₂) protons, provided the N-H proton exchange is slow enough to allow for observable coupling.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbons they are attached to (¹JCH coupling). tandfonline.com An HSQC spectrum would definitively link the aromatic proton signal to the C2/C6 carbon signal and the methylene proton signal to the benzylic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-3 bonds, ²JCH and ³JCH). This is particularly useful for connecting different parts of the molecule. Key correlations would include the aromatic protons (H2/H6) to the benzylic carbon (-CH₂-) and to the quaternary aromatic carbons (C1, C3/C5, C4). The methylene protons would show correlations to the C1 and C2/C6 carbons of the aromatic ring.

Should this compound exist in a crystalline form, solid-state NMR (ssNMR) would be a powerful tool for its characterization. Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the molecule's structure and environment in the solid state. It can distinguish between different polymorphs (crystalline forms) of the compound, which may have different physical properties. Chemical shifts in ssNMR can be influenced by crystal packing effects and intermolecular interactions, such as hydrogen bonding, providing data that is complementary to X-ray crystallography.

Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.

Infrared (IR) Spectroscopy: The IR spectrum is excellent for identifying functional groups. For this compound, the following characteristic absorption bands are expected:

N-H Stretching: As a primary amine, two distinct bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. docbrown.info Hydrogen bonding can cause these peaks to broaden.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group would be observed just below 3000 cm⁻¹.

Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon stretching within the benzene ring. docbrown.info

N-H Bending: The scissoring vibration of the -NH₂ group is expected around 1590-1650 cm⁻¹.

C-N Stretching: This vibration for aromatic amines is typically found in the 1250-1360 cm⁻¹ range.

C-Cl Stretching: Strong absorptions corresponding to the C-Cl stretching vibrations are expected in the fingerprint region, typically between 600 and 850 cm⁻¹. The exact positions depend on the substitution pattern. For 1,3,5-trichlorobenzene, strong bands are noted in this region. nist.gov

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The symmetric stretching vibration of the aromatic ring, often weak in the IR spectrum, usually gives a strong signal in the Raman spectrum. C-Cl vibrations are also typically Raman active.

Predicted Vibrational Spectroscopy Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman |

| N-H Bend | 1590 - 1650 | IR |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| C-N Stretch | 1250 - 1360 | IR |

| C-Cl Stretch | 600 - 850 | IR, Raman |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.govwikipedia.org Analysis of a suitable crystal of this compound would provide precise measurements of bond lengths, bond angles, and torsional angles.

This technique would also be crucial for understanding the intermolecular interactions that dictate the crystal packing. Key interactions expected to be observed include:

Hydrogen Bonding: The primary amine group is both a hydrogen bond donor and acceptor. It is highly likely that N-H···N hydrogen bonds would form, linking adjacent molecules into chains, sheets, or more complex three-dimensional networks.

Halogen Bonding: The electron-deficient regions on the chlorine atoms (sigma-holes) could potentially interact with the electron-rich nitrogen atom of a neighboring molecule, leading to C-Cl···N halogen bonds.

π-π Stacking: The aromatic rings could engage in π-π stacking interactions, further stabilizing the crystal lattice.

The collective data from X-ray crystallography would provide a complete picture of the molecule's conformation and how it organizes itself in the crystalline state. nih.gov

Advanced Chromatographic Methods for Purity and Isomeric Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any isomers that may have formed during synthesis (e.g., (2,4,5-trichlorophenyl)methanamine (B1654903) or (2,3,4-trichlorophenyl)methanamine).

High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of aromatic amines. thermofisher.com A reversed-phase method, likely using a C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient, would be effective. lcms.cz Detection could be achieved using a UV detector, as the trichlorophenyl moiety is a strong chromophore. For higher sensitivity and selectivity, HPLC can be coupled with a mass spectrometer (LC-MS). tandfonline.com

Gas Chromatography (GC): GC is also a powerful technique for analyzing relatively volatile and thermally stable compounds like chloroanilines. baua.de A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5 or DB-35) would likely provide good separation of isomers. Flame Ionization Detection (FID) would offer general sensitivity, while a Mass Spectrometer (MS) detector (GC-MS) would provide definitive identification of the peak corresponding to the target compound and its isomers based on their mass spectra. nih.gov In some cases, derivatization of the amine group may be employed to improve chromatographic behavior and detection limits. researchgate.net

Chiral Chromatography for Enantiomeric Excess Determination

Chiral chromatography is a crucial technique for the separation of enantiomers, which are non-superimposable mirror images of a chiral molecule. nih.govyoutube.com The determination of the enantiomeric excess (ee), a measure of the purity of one enantiomer in a mixture, is of significant importance in various fields, particularly in the pharmaceutical industry where the different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. eijppr.com

High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most prevalent method for enantiomeric separation. researchgate.net The separation is based on the differential interaction of the enantiomers with the chiral selector that constitutes the stationary phase, leading to the formation of transient diastereomeric complexes with different binding energies. This results in different retention times for each enantiomer, allowing for their separation and quantification.

For a primary amine like this compound, several types of CSPs could be employed. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability. eijppr.com Specifically, derivatives like cellulose tris(3,5-dimethylphenylcarbamate) have proven effective for a wide range of racemic compounds. researchgate.net Another class of CSPs that are particularly effective for the separation of primary amines are crown ethers. nih.gov The selection of the appropriate CSP and mobile phase is critical and is often determined through a screening process using various columns and solvent systems (e.g., normal phase, reversed-phase, or polar organic mode). eijppr.com

The enantiomeric excess is typically calculated from the peak areas of the two enantiomers in the chromatogram.

Hypothetical Data for Chiral Separation of a Halogenated Benzylamine (B48309):

| Parameter | Value |

| Column | Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25 °C |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Resolution (Rs) | >1.5 |

This table is a hypothetical representation of typical parameters for chiral HPLC and is not based on experimental data for this compound.

Hyphenated Techniques (e.g., LC-MS/MS for mechanistic studies)

Hyphenated techniques involve the coupling of a separation method with a spectroscopic detection method, providing a powerful tool for both qualitative and quantitative analysis of complex mixtures. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a prime example, combining the separation power of LC with the high sensitivity and selectivity of tandem mass spectrometry. This technique is invaluable for mechanistic studies, impurity profiling, and the analysis of trace-level compounds in various matrices. researchgate.netnih.gov

In the context of studying this compound, LC-MS/MS could be used to investigate its metabolic fate or degradation pathways. After separation of the parent compound and its potential metabolites by LC, the analytes are introduced into the mass spectrometer. The first stage of mass analysis (MS1) would typically isolate the protonated molecule of the compound of interest. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to fragment. The resulting product ions are analyzed in the second stage of mass analysis (MS2), generating a characteristic fragmentation pattern that can be used for structural elucidation. researchgate.net

For an aromatic amine, fragmentation often involves the loss of the amine group or cleavage of the aromatic ring system. The specific fragmentation pattern of this compound would be influenced by the presence of the three chlorine atoms on the phenyl ring. By identifying the masses of the fragments, researchers can deduce the structure of metabolites or degradation products, providing insights into the underlying chemical or biological mechanisms.

Hypothetical LC-MS/MS Parameters and Fragmentation Data for a Trichlorinated Aromatic Amine:

| Parameter | Value |

| LC Column | C18 reversed-phase |

| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (M+H)⁺ | Hypothetical m/z |

| Product Ion 1 | Hypothetical m/z (e.g., loss of NH₃) |

| Product Ion 2 | Hypothetical m/z (e.g., loss of a chlorine atom) |

This table presents a generalized and hypothetical set of parameters and expected fragmentation behavior for LC-MS/MS analysis. It is not based on experimental data for this compound.

Computational and Theoretical Investigations of 3,4,5 Trichlorophenyl Methanamine

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical studies are fundamental to characterizing the electronic environment of a molecule. These methods solve approximations of the Schrödinger equation to determine the distribution of electrons and the resulting molecular properties. For (3,4,5-Trichlorophenyl)methanamine, these studies would reveal how the electron-withdrawing chlorine atoms and the amine group influence the electronic character of the phenyl ring and the benzylic carbon.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. aps.org It is favored for its balance of accuracy and computational cost, making it suitable for medium to large-sized molecules. orientjchem.org DFT calculations are employed to predict the ground-state properties of a molecule by optimizing its geometry to the lowest energy state. This process yields crucial data on bond lengths, bond angles, and dihedral angles.

While specific DFT studies on this compound are not extensively documented in publicly available literature, the principles can be illustrated through analyses of related structures. For instance, DFT calculations on similar chlorinated aromatic compounds typically use functionals like B3LYP or PBE with basis sets such as 6-311G(d,p) or 6-31+G*. nih.govrsc.orgresearchgate.net Such calculations would provide the optimized geometric parameters of this compound.

Table 1: Representative Predicted Ground State Geometric Parameters (Illustrative) This table illustrates the type of data obtained from DFT calculations. The values are hypothetical for this compound and are based on typical bond lengths and angles for analogous structures.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C-Cl (average) | ~1.74 Å |

| C-C (aromatic, average) | ~1.39 Å | |

| C-C (benzyl) | ~1.51 Å | |

| C-N | ~1.47 Å | |

| Bond Angles | C-C-Cl (average) | ~120° |

| C-C-C (aromatic, average) | ~120° | |

| C-C-N | ~112° | |

| Dihedral Angle | C-C-C-N | Variable |

Beyond geometry, DFT is used to calculate electronic properties. Mulliken charge analysis, for example, estimates the partial charge on each atom, revealing the effects of electronegative substituents. aps.org The molecular dipole moment and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are also determined. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. nih.gov

Table 2: Representative Predicted Electronic Properties (Illustrative) This table shows examples of electronic property data generated via DFT. The values are illustrative for this compound.

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | ~ -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | ~ 5.3 eV | Relates to chemical stability and reactivity |

| Dipole Moment | ~ 2.5 D | Measures overall molecular polarity |

| Mulliken Charge on N | ~ -0.8 e | Shows charge localization due to electronegativity |

Ab Initio and Semi-Empirical Methods for Electronic Descriptors

Ab initio and semi-empirical methods are other classes of quantum chemical calculations used to study molecules. Ab initio—Latin for "from the beginning"—methods compute properties using only fundamental physical constants, without relying on experimental data. libretexts.orgquora.com While highly accurate, these methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are computationally very demanding and are often reserved for smaller systems. libretexts.org

Semi-empirical methods, in contrast, simplify the calculations by using parameters derived from experimental data. libretexts.orgnih.gov Methods like AM1, PM3, and ZINDO are much faster than ab initio or DFT methods, allowing for the study of very large molecules. nih.gov However, their accuracy is dependent on the molecule being similar to those used in the parameterization process. nih.gov These methods are often used for preliminary screening of large numbers of compounds or as preconditioners to accelerate more accurate ab initio calculations. case.edu For this compound, semi-empirical methods could provide rapid initial estimates of electronic descriptors before a more rigorous DFT or ab initio analysis is performed.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics

While quantum chemical methods typically focus on static, minimum-energy structures, molecules are dynamic entities that vibrate and rotate at physiological temperatures. Molecular Dynamics (MD) simulations are computational techniques used to model the physical movement of atoms and molecules over time. nih.govmdpi.com

An MD simulation for this compound would involve placing the molecule in a simulated environment, often a box of water molecules to mimic aqueous conditions. nih.gov The interactions between all atoms are described by a force field (e.g., AMBER, GROMACS), which is a set of parameters that define the potential energy of the system. nih.govmdpi.com The simulation then solves Newton's equations of motion for each atom, generating a trajectory of atomic positions and velocities over a set period, typically nanoseconds to microseconds.

From this trajectory, a wealth of information about the molecule's conformational landscape can be extracted. Key analyses include:

Root Mean Square Deviation (RMSD): To assess the structural stability of the molecule over the simulation time.

Radius of Gyration (Rg): To measure the compactness of the molecule.

Dihedral Angle Analysis: To explore the rotation around key bonds, such as the C-C bond connecting the phenyl ring to the methanamine group, revealing the preferred conformations.

Hydrogen Bond Analysis: To study interactions with solvent molecules or other solutes.

Such simulations provide a picture of the flexibility of the molecule and the relative energies of different conformers, which is crucial for understanding how it might interact with biological targets like enzymes or receptors. mdpi.comresearchgate.net

Computational Analysis of Reaction Mechanisms and Energetics

Computational methods are invaluable for elucidating the step-by-step mechanisms of chemical reactions. smu.edumontclair.edu They allow for the characterization of transient species like transition states and intermediates that are often impossible to observe experimentally.

Molecular Electron Density Theory (MEDT) is a modern framework for understanding chemical reactivity. mdpi.com Proposed by Luis R. Domingo, MEDT posits that the capacity for electron density to change along a reaction pathway, rather than molecular orbital interactions, governs molecular reactivity. mdpi.comeuropa.eu This theory uses tools from DFT to analyze the flow of electron density between reacting species.

In the context of a reaction involving this compound, MEDT could be used to:

Classify the global electron density transfer to determine whether the molecule acts as a nucleophile or an electrophile.

Analyze the changes in electron density at each stage of the reaction to understand how bonds are formed and broken.

Explain the chemo-, regio-, and stereoselectivity observed in reactions, such as cycloadditions or substitution reactions. luisrdomingo.comluisrdomingo.com

MEDT provides a powerful, quantitative basis for rationalizing and predicting reaction outcomes. europa.eu

A cornerstone of mechanistic analysis is the identification of the transition state (TS), which is the highest energy point along a reaction coordinate. smu.edu A TS represents a first-order saddle point on the potential energy surface. Computational algorithms can search for and optimize the geometry of a transition state connecting reactants and products.

Once a putative TS is located, its identity must be confirmed. This is done through two key steps:

Frequency Calculation: A true transition state must have exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate (e.g., the stretching of a bond that is breaking).

Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation maps the minimum energy path downhill from the transition state in both the forward and reverse directions. smu.edu A successful IRC calculation must connect the transition state to the correct reactants and products, thereby confirming that the located TS is indeed the one that mediates the reaction of interest.

This combination of TS optimization and IRC analysis provides a detailed energy profile of the reaction, including the activation energy barrier, which is essential for understanding reaction kinetics.

Bonding Evolution Theory (BET) for Bond Formation/Cleavage Processes

Bonding Evolution Theory (BET) offers a powerful framework for understanding the intricacies of chemical reactions by analyzing the topological changes of the electron localization function (ELF) along a reaction coordinate. uit.noresearchgate.net This method provides a detailed narrative of how chemical bonds are formed and broken, moving beyond simple static pictures of reactants and products. The reaction mechanism is partitioned into a series of Structural Stability Domains (SSDs), where the underlying topology of the ELF remains constant. The transition from one SSD to another signifies a key chemical event, such as the formation of a lone pair, the creation of a covalent bond, or the cleavage of an existing one. researchgate.netchemrxiv.org

While no specific BET studies on this compound have been published, the methodology can be hypothetically applied to understand critical processes such as the homolytic cleavage of the C-N bond to form (3,4,5-trichlorophenyl)methyl and aminyl radicals. Such an analysis would provide a detailed timeline of the electronic rearrangements.

The process would be initiated by the elongation of the C-N bond. BET analysis would track the depopulation of the electron density associated with the C-N bonding basin. researchgate.net The reaction pathway would likely be characterized by several distinct SSDs, as outlined in the hypothetical data table below.

Table 1: Hypothetical Bonding Evolution Theory Analysis of C-N Bond Cleavage in this compound

| SSD | Description of Key Topological Event | Chemical Interpretation |

| I | Initial state; ELF shows a disynaptic basin V(C,N) corresponding to the C-N single bond. | Intact C-N covalent bond. |

| II | The V(C,N) basin begins to depopulate, and its basin electron population decreases significantly. | Weakening of the C-N bond. |

| III | Catastrophic bifurcation occurs; the V(C,N) disynaptic basin splits into two monosynaptic basins, V(C) and V(N). | C-N bond cleavage, formation of pseudoradical centers on carbon and nitrogen. |

| IV | The electron populations of the V(C) and V(N) basins stabilize. | Formation of distinct (3,4,5-trichlorophenyl)methyl and aminyl radical species. |

This table is illustrative and represents a hypothetical application of BET to the specified bond cleavage process. The number and nature of SSDs would require detailed quantum chemical calculations.

This detailed, step-wise description provided by BET allows for a rigorous and intuitive understanding of the electronic mechanisms that govern the reactivity of the molecule. chemrxiv.org

Non-Covalent Interaction (NCI) and Quantum Theory of Atoms In Molecules (QTAIM) Analyses

The Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are crucial computational tools for identifying and characterizing the nature of chemical bonds and other interactions within a molecular system. nih.govnih.gov QTAIM defines atoms and bonds based on the topology of the electron density (ρ). nih.gov The analysis focuses on bond critical points (BCPs), where the gradient of the electron density is zero. The properties at these points, such as the electron density itself (ρ) and its Laplacian (∇²ρ), reveal the nature of the interaction. A positive Laplacian (∇²ρ > 0) is indicative of closed-shell interactions, such as ionic bonds, hydrogen bonds, and van der Waals interactions, while a negative value (∇²ρ < 0) signifies shared-shell covalent interactions. nih.gov

NCI analysis complements QTAIM by providing a visual representation of non-covalent interactions in real space. researchgate.net It plots the reduced density gradient (RDG) against the electron density, multiplied by the sign of the second Hessian eigenvalue. This method helps to distinguish between stabilizing hydrogen bonds, weak van der Waals forces, and destabilizing steric repulsion. researchgate.net

For this compound, a combined QTAIM and NCI analysis would be instrumental in mapping its complex network of both intramolecular and intermolecular interactions. Key interactions expected for this molecule include:

Intramolecular Hydrogen Bonding: Potential weak C-H···N or C-H···Cl interactions may exist, influencing the conformational preference of the methanamine side chain relative to the phenyl ring.

Intermolecular Hydrogen Bonding: The primary amine group (-NH₂) is a strong hydrogen bond donor, capable of forming N-H···N interactions with neighboring molecules, leading to supramolecular chains or dimers.

Halogen Bonding: The electron-rich chlorine atoms on the phenyl ring can act as halogen bond acceptors, participating in C-Cl···N or C-Cl···Cl interactions, which are significant in directing crystal packing. irjweb.combibliotekanauki.pl

π-stacking: The aromatic trichlorophenyl ring can engage in π-π stacking interactions, further stabilizing the solid-state architecture.

Table 2: Hypothetical QTAIM Parameters for Predicted Intermolecular Interactions in this compound Dimers

| Interaction Type | Bond Critical Point (BCP) | Electron Density (ρ) (a.u.) | Laplacian of ρ (∇²ρ) (a.u.) | Interpretation |

| Hydrogen Bond | N-H···N | 0.025 | +0.085 | Strong, stabilizing non-covalent interaction. |

| Halogen Bond | C-Cl···N | 0.012 | +0.040 | Directional, stabilizing interaction. |

| van der Waals | C-H···Cl | 0.008 | +0.025 | Weak, dispersive interaction. |

| π-π Stacking | Ring Center ··· Ring Center | 0.005 | +0.015 | Delocalized, weak stabilizing interaction. |

This table presents hypothetical, yet representative, QTAIM data based on established ranges for different interaction types. nih.gov Actual values would require specific calculations.

Together, QTAIM and NCI analyses provide a comprehensive picture of the forces that dictate the three-dimensional structure and packing of this compound in condensed phases. researchgate.net

Molecular Docking and Interaction Profiling for Supramolecular Assemblies

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a "guest") when bound to the active site or cavity of another ("host"). mdpi.com While often used in drug design, it is also a powerful tool for studying the formation of supramolecular assemblies, where smaller molecules are encapsulated within larger host structures. ijper.org This approach can elucidate the specific non-covalent interactions that stabilize the host-guest complex. researchgate.net

In the context of this compound as a guest molecule, molecular docking could be employed to investigate its inclusion within various supramolecular hosts, such as cyclodextrins, calixarenes, or metal-organic frameworks (MOFs). Such studies are crucial for designing systems for molecular recognition, transport, or catalysis. A hypothetical docking study might explore the encapsulation of this compound within a β-cyclodextrin cavity.

Hydrophobic Interactions: The trichlorophenyl ring would likely be inserted into the hydrophobic interior of the cyclodextrin (B1172386) cavity.

Hydrogen Bonding: The amine group could form hydrogen bonds with the hydroxyl groups lining the rim of the cyclodextrin.

Van der Waals Forces: Numerous contacts between the guest molecule and the host's inner surface would contribute to the stability of the complex.

Table 3: Hypothetical Molecular Docking Results for this compound with a β-Cyclodextrin Host

| Parameter | Value | Interpretation |

| Binding Energy (kcal/mol) | -5.8 | Indicates a spontaneous and stable formation of the inclusion complex. |

| Predicted Inhibition Constant (Kᵢ) | 25 µM | Estimates the concentration required for significant complex formation. |

| Key Intermolecular Interactions | Distance (Å) | Description |

| H-bond (Amine H ··· Host O) | 2.1 | Stabilizing hydrogen bond between the guest's amine and host's hydroxyl rim. |

| Halogen Interaction (Cl ··· Host H) | 3.2 | Weak interaction between a chlorine atom and the host's inner wall hydrogens. |

| Hydrophobic Contacts | N/A | Extensive contacts between the trichlorophenyl ring and the hydrophobic cavity. |

This table shows representative data from a hypothetical molecular docking simulation. The values serve to illustrate the typical outputs of such an analysis. researchgate.net

By profiling these interactions, molecular docking provides invaluable insights into the principles governing supramolecular recognition and assembly, guiding the rational design of novel functional materials.

Derivatization and Functionalization Strategies of 3,4,5 Trichlorophenyl Methanamine

Formation of Amides and Imine Derivatives for Further Functionalization

The primary amine functionality of (3,4,5-trichlorophenyl)methanamine is readily derivatized to form amides and imines, which are fundamental transformations in organic synthesis.

Amide Formation: Amides are typically synthesized by reacting the amine with a carboxylic acid or its activated derivatives, such as acyl chlorides or anhydrides. numberanalytics.com The direct reaction with a carboxylic acid requires a coupling agent to facilitate the dehydration process. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives like HOBt or HATU to improve efficiency and reduce side reactions. numberanalytics.comfishersci.it A more direct route involves the Schotten-Baumann reaction, where the amine reacts with an acyl chloride under basic conditions. fishersci.it These amide derivatives are significantly more stable than the parent amine and serve as key intermediates in the synthesis of more complex molecules.

Imine Formation: Imines, or Schiff bases, are formed through the acid-catalyzed condensation reaction between this compound and an aldehyde or a ketone. libretexts.orglibretexts.org This reversible reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic C=N double bond. libretexts.org The reaction is typically performed by heating the reactants in a solvent like toluene (B28343) with a Dean-Stark trap to remove water and drive the equilibrium toward the product. researchgate.net Alternatively, dehydrating agents like orthoesters can be employed. researchgate.net The formation of the imine provides a pathway for further functionalization, as the imine itself can undergo reduction to a secondary amine or be attacked by nucleophiles.

| Derivative Type | Reactant | Typical Reagents and Conditions | Reference |

|---|---|---|---|

| Amide | Carboxylic Acid | EDC, HOBt, or HATU in an aprotic solvent like DMF or DCM at room temperature. | fishersci.it |

| Amide | Acyl Chloride | A base (e.g., triethylamine, pyridine) in a solvent like DCM at 0°C to room temperature. | fishersci.it |

| Imine (Schiff Base) | Aldehyde or Ketone | Acid catalyst (e.g., p-toluenesulfonic acid) in toluene with a Dean-Stark trap under reflux. | researchgate.net |

| Imine (Schiff Base) | Aldehyde or Ketone | Dehydrating agent such as trimethyl orthoformate (TMOF) or molecular sieves at room temperature. | researchgate.net |

Introduction of Heterocyclic Moieties via Amine Reactivity

The nucleophilic nature of the primary amine in this compound makes it a valuable synthon for constructing various heterocyclic rings. Heterocyclic compounds are of great interest due to their prevalence in pharmaceuticals and biologically active compounds. researchgate.net

The amine can participate in cyclocondensation reactions with bifunctional electrophiles. For example, reaction with 1,3-dicarbonyl compounds can lead to the formation of pyrimidine (B1678525) derivatives. The synthesis of 1,2,4-triazoles can be achieved by first converting the amine into a thiosemicarbazide, which can then be cyclized under basic conditions. nih.gov Similarly, reaction with appropriate precursors can yield other nitrogen-containing heterocycles like pyrazoles or imidazoles. The lone pair of electrons on the nitrogen atom is the key driver for these transformations, acting as the initial nucleophile to trigger the ring-forming cascade. njit.edu For instance, a common strategy involves reacting the amine with a compound containing both a good leaving group and a carbonyl group, or two leaving groups, to facilitate intramolecular cyclization after an initial intermolecular reaction.

Solid-Support Derivatization Methodologies for Enhanced Synthesis and Analysis

Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid synthesis of compound libraries, simplifying purification by allowing excess reagents and by-products to be washed away from the resin-bound product. The primary amine of this compound is an ideal anchor point for attachment to various solid supports.

The amine can be coupled to resins functionalized with carboxylic acids (e.g., Merrifield resin after modification) or to pre-activated linkers designed for amine attachment. For example, the amine can be attached to Rink Amide resin, which upon cleavage with acid (like trifluoroacetic acid), yields a primary amide derivative. Alternatively, attachment to Wang resin via an appropriate linker allows for the synthesis of other functionalities. The use of solid supports facilitates multi-step synthetic sequences, as the intermediate products remain attached to the resin, avoiding tedious workup and purification steps. This methodology is particularly advantageous for creating libraries of derivatives of this compound for screening purposes.

| Resin Type | Linkage Strategy for Primary Amines | Typical Cleavage Condition |

|---|---|---|

| Rink Amide Resin | Direct coupling to the linker's carboxylic acid or via an activated intermediate. | Strong acid (e.g., 95% TFA) to yield a primary amide. |

| Wang Resin | Amine is first acylated with a linker (e.g., a diacid chloride), then attached to the resin's hydroxyl group. | Strong acid (e.g., TFA) to yield a carboxylic acid. |

| 2-Chlorotrityl Chloride Resin | Direct reaction of the amine with the resin under basic conditions. | Mild acid (e.g., dilute TFA or HFIP) to yield the unmodified amine. |

Modification of the Trichlorophenyl Ring for Tunable Electronic or Steric Properties

Modifying the trichlorophenyl ring of this compound is challenging due to its electron-deficient nature. The three electron-withdrawing chlorine atoms deactivate the ring towards electrophilic aromatic substitution. However, these same electronic properties make the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly if harsh reaction conditions (high temperature and pressure) are applied or if a stronger activating group is present.

A more versatile approach for modifying the ring involves modern organometallic cross-coupling reactions. The carbon-chlorine bonds can potentially participate in reactions such as Suzuki, Stille, or Buchwald-Hartwig amination couplings, although C-Cl bonds are generally less reactive than C-Br or C-I bonds and often require specialized catalysts and ligands. For example, a Suzuki coupling with a boronic acid could replace one of the chlorine atoms with an alkyl or aryl group, thereby altering the steric and electronic properties of the molecule. google.com Such modifications allow for the fine-tuning of the compound's properties for specific applications.

Applications in Supramolecular Chemistry and Advanced Materials

Integration into Responsive Polymeric Systems and Gels

Currently, there is a lack of specific, publicly available research detailing the direct integration of (3,4,5-Trichlorophenyl)methanamine into responsive polymeric systems and gels. While the broader class of amines is utilized in the formation of stimuli-responsive polymers, dedicated studies on this particular compound are not prominent in the scientific literature. The potential for its use, however, can be extrapolated from the general principles of polymer chemistry. The primary amine group could, in theory, be incorporated into polymer backbones or serve as a pendant group, potentially imparting pH or chemical-sensing responsivity to the resulting material. Further research is necessary to explore and substantiate these potential applications.

Development of Molecular Recognition Systems Based on this compound Scaffolds

The development of molecular recognition systems is a cornerstone of supramolecular chemistry, with applications ranging from chemical sensing to targeted drug delivery. Amines, in general, are known to participate in various non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are fundamental to molecular recognition.

While specific research on molecular recognition systems built upon a this compound scaffold is not extensively documented, the inherent features of the molecule suggest its potential in this area. The amine group can act as a hydrogen bond donor and a protonation site, enabling it to interact with a variety of analytes. The trichlorophenyl ring, with its specific electronic and steric properties, could contribute to the selectivity of a potential host-guest system. However, without dedicated studies, the efficacy and selectivity of such a system remain hypothetical.

Catalytic Applications of 3,4,5 Trichlorophenyl Methanamine and Its Derivatives

Organocatalysis with the Primary Amine Moiety

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a powerful tool in synthetic chemistry. Primary amines, such as (3,4,5-Trichlorophenyl)methanamine, are a cornerstone of this field, primarily through two key activation modes: enamine and iminium ion catalysis.

In a typical catalytic cycle, the primary amine reacts with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate. acs.orgnih.gov This enamine is a more reactive nucleophile than the corresponding enol or enolate, enabling it to participate in a variety of carbon-carbon bond-forming reactions, such as aldol (B89426) and Michael additions. acs.orgnih.govnumberanalytics.com Alternatively, the primary amine can react with an α,β-unsaturated carbonyl compound to form a positively charged iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, activating it for nucleophilic attack.